![molecular formula C7H6Br2N2O2 B2468556 4,6-Dibromo-2-methyl-3-nitroaniline CAS No. 117824-52-9](/img/structure/B2468556.png)
4,6-Dibromo-2-methyl-3-nitroaniline
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Overview
Description
“4,6-Dibromo-2-methyl-3-nitroaniline” is a chemical compound with the molecular formula C7H6Br2N2O2 . It has a molecular weight of 309.94 .
Molecular Structure Analysis
The molecular structure of “4,6-Dibromo-2-methyl-3-nitroaniline” is represented by the InChI code: 1S/C7H6Br2N2O2/c1-3-4(8)2-5(9)6(10)7(3)11(12)13/h2H,10H2,1H3 . This indicates the presence of bromine, nitrogen, and oxygen atoms in the compound.Scientific Research Applications
- Application : These dyes are used in textiles, plastics, and other materials to impart color. The compound’s bromine substituents contribute to the dye’s stability and color vibrancy .
- Application : Quinoline derivatives often exhibit biological activity, making them relevant in medicinal chemistry and drug discovery .
- Application : These compounds may have antioxidant properties and could be explored for potential therapeutic applications .
- Application : Researchers rely on reference standards to validate analytical methods, ensure accuracy, and assess the quality of pharmaceutical products .
- Application : Understanding these properties aids in predicting its behavior during reactions and its potential interactions with other molecules .
Dye Synthesis
Quinoline Derivatives
Diphenols-Amides
Pharmaceutical Testing
Chemical Properties Investigation
Custom Synthesis and Research
Safety and Hazards
“4,6-Dibromo-2-methyl-3-nitroaniline” may be toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It’s recommended to handle this compound with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .
Mechanism of Action
Mode of Action
Nitroanilines, in general, can undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,6-Dibromo-2-methyl-3-nitroaniline . These factors could include temperature, pH, presence of other chemicals, and the specific biological environment in which the compound is present.
properties
IUPAC Name |
4,6-dibromo-2-methyl-3-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O2/c1-3-6(10)4(8)2-5(9)7(3)11(12)13/h2H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLPPTNJPAJNMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1[N+](=O)[O-])Br)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-2-methyl-3-nitroaniline |
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